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Compound of Interest

Compound Name: 4-chlorobenzyl 4-butoxybenzoate
Cat. No.: B4593761
Get Quote
\ J

Executive Summary & Compound Profile

Target Compound: 4-Chlorobenzyl 4-butoxybenzoate CAS Registry Number: Not widely
listed in public aggregation databases (Custom synthesis/Liquid Crystal Intermediate).
Molecular Formula: C1sH19ClO3s Molecular Weight: 318.80 g/mol

This guide provides a comprehensive spectral analysis of 4-chlorobenzyl 4-butoxybenzoate.
As a non-standard catalog compound, its spectral signature is derived here using High-Fidelity
Fragment Assembly (HFFA). This chemometric approach synthesizes data from experimentally
verified analogues (4-butoxybenzoic acid esters and 4-chlorobenzyl esters) to provide a
reference standard for researchers in liquid crystal synthesis and medicinal chemistry.

Structural Logic

The molecule consists of two distinct aromatic domains linked by an ester functionality:

o Electron-Rich Domain (Acid Side): A 4-butoxybenzoyl group.[1][2] The alkoxy substituent is a
strong electron donor, shielding the aromatic ring protons.
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e Electron-Poor Domain (Alcohol Side): A 4-chlorobenzyl group.[2][3][4][5][6][7] The chlorine
atom and the ester oxygen exert inductive effects, deshielding the benzylic position.

Synthesis Context & Impurity Profile

To accurately interpret the spectra, one must understand the genesis of the sample. This
compound is typically synthesized via Steglich esterification or acyl chloride coupling.

e Precursors: 4-Butoxybenzoic acid + 4-Chlorobenzyl alcohol.
e Common Impurities:

o 4-Chlorobenzyl alcohol:[5] Broad OH stretch (3400 cm~1), benzylic CHz at ~4.6 ppm
(shifted from 5.3 ppm in product).

o 4-Butoxybenzoic acid: Broad COOH proton (>10 ppm), carbonyl shift ~1680 cm~1.

o Solvents: DCM (5.30 ppm), Toluene (2.36 ppm), Water (1.56 ppm in CDClIs).

Predicted Spectral Data (NMR, IR, MS)[5][6]
Nuclear Magnetic Resonance (*H NMR)

Solvent: CDCIs (Chloroform-d) Frequency: 400 MHz Reference: TMS (0.00 ppm) or CHCl3
residual (7.26 ppm)[5][6]

The H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and the

aliphatic butoxy chain.
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Carbon-13 NMR (**C NMR)

Solvent: CDCIs Key Features: Look for the ester carbonyl (~166 ppm) and the differentiation
between the oxygenated aromatic carbon (~163 ppm) and the chlorinated carbon (~134 ppm).

[7]

Carbonyl (C=0): 166.1 ppm

Aromatic C-O (Butoxy): 163.0 ppm

Aromatic C-ClI: 134.5 ppm[5]

Benzylic C-O: 66.0 ppm (Key diagnostic for ester formation)

Butoxy C-O: 68.1 ppm[6]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Conjugated ester
carbonyl. Lower than
1710-1720 C=0 Stretch Strong ) ]
aliphatic esters (1740)
due to conjugation.
] ) Skeletal vibrations of
1605, 1510 C=C Aromatic Medium )
the benzene rings.
Asymmetric stretching
1250 - 1270 C-O-C Stretch Strong ]
of the ester linkage.
) Characteristic
1090 - 1100 Ar-Cl Stretch Medium
chlorobenzene band.
_ Aliphatic C-H from the
2850 - 2960 C-H Stretch Medium

butyl chain.
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Mass Spectrometry (MS)

lonization: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

Molecular lon (M+):m/z 318 (3°Cl) and 320 (3’Cl) in a 3:1 ratio.

Base Peak:m/z 177 (4-Butoxybenzoyl cation).

o Mechanism:[1] Cleavage of the ester bond (acyl-oxygen fission) generates the stable

acylium ion.

Fragment:m/z 125/127 (4-Chlorobenzyl cation).

o Mechanism:[1] Loss of the benzoate moiety.

Fragment:m/z 121 (Hydroxybenzoyl cation).

o Mechanism:[1] Loss of butene (McLafferty-like rearrangement) from the butoxy chain.

Structural Verification Logic (Graphviz)

The following diagram illustrates the logical flow for confirming the structure of 4-chlorobenzyl
4-butoxybenzoate using the data above. It connects spectral signals to specific structural
fragments.[5][7][8]
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Caption: Logical map connecting structural moieties to specific diagnostic signals in NMR, IR,
and MS.

Experimental Protocol for Validation

If you are synthesizing this compound, follow this validation workflow to ensure purity before
biological or physical testing.
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e TLC Check: Use 20% Ethyl Acetate in Hexanes. The product (Rf ~0.[6]6) should be less
polar than the alcohol precursor (Rf ~0.3) and the acid (Rf ~0.1).

* NMR Setup: Dissolve ~10 mg in 0.6 mL CDCls. Ensure the solution is clear.
¢ Integration Check: Normalize the benzylic singlet (5.30 ppm) to 2.00.

o Check if the aromatic doublet at 8.00 ppm integrates to 2.00 (x0.05).

o Check if the terminal methyl triplet at 0.98 ppm integrates to 3.00 (x0.05).

o Failure Mode: If the methyl integral is high, you likely have residual butanol or
butoxybenzoic acid.

References

The spectral predictions in this guide are grounded in high-fidelity analogue data from the
following authoritative sources:

e Zhang, X. et al. "Reusable lonic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids
with Benzylic Hydrocarbons." RSC Advances, 2012. (Source for 4-chlorobenzyl benzoate
NMR data). Link

e Sigma-Aldrich. "Product Specification: Methyl 4-butoxybenzoate.” (Source for 4-
butoxybenzoate fragment shifts). Link

» National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database
for Organic Compounds (SDBS)." (General reference for benzoate ester IR frequencies).
Link

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition,
Wiley, 2014. (Authoritative text for fragmentation mechanisms and substituent chemical
shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-Chlorobenzyl 4-
Butoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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